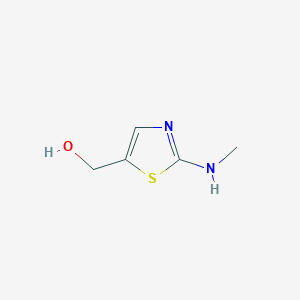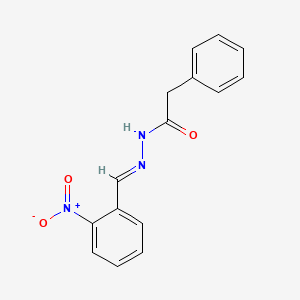
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine is a synthetic organic compound with the molecular formula C12H16N2O3 This compound features a cyclopropyl group, a dimethyl-substituted pyrrole ring, and a glycine moiety
Preparation Methods
The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is then coupled with cyclopropylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. .
Scientific Research Applications
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine can be compared with other similar compounds, such as:
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)alanine: This compound has an alanine moiety instead of glycine, potentially altering its reactivity and applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[cyclopropyl-(1,5-dimethylpyrrole-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-3-6-10(13(8)2)12(17)14(7-11(15)16)9-4-5-9/h3,6,9H,4-5,7H2,1-2H3,(H,15,16) |
InChI Key |
RPTJBPWAYJEKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
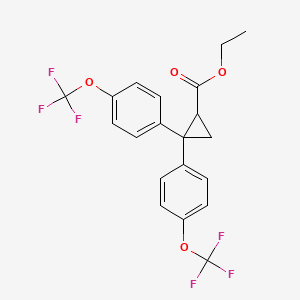

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
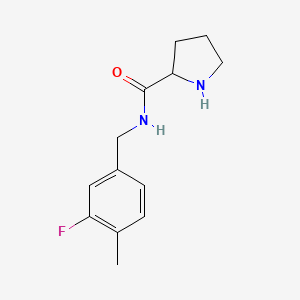
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

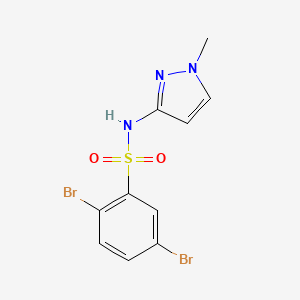

![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

